molecular formula C10H18N2O B13250759 N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide

N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide

Cat. No.: B13250759
M. Wt: 182.26 g/mol
InChI Key: QGEDZDNTOYPVAC-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide (CAS 1851596-00-3) is a high-purity chemical compound supplied exclusively for research applications. With the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol, this molecule features a hybrid structure combining a cyclopropane carboxamide core with a piperidine moiety . This specific architecture, particularly the N-methylated amide, is of significant interest in modern medicinal chemistry for its potential to improve the pharmacokinetic properties of peptide-like molecules, including enhanced metabolic stability and membrane permeability . The piperidine ring is a prevalent scaffold in neuroactive and psychoactive pharmaceuticals, frequently found in compounds targeting the central nervous system . As a versatile building block, this compound is intended for use in the synthesis and discovery of novel bioactive molecules, particularly in the development of central nervous system (CNS) agents and other therapeutic classes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request detailed quality control documentation, including HPLC, NMR, and mass spectrometry data, to verify compound identity and purity for their specific experimental needs.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-methyl-1-piperidin-3-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H18N2O/c1-11-9(13)10(4-5-10)8-3-2-6-12-7-8/h8,12H,2-7H2,1H3,(H,11,13)

InChI Key

QGEDZDNTOYPVAC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CC1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropane-1-carboxylic Acid Derivatives

A prevalent route begins with the preparation of cyclopropane-1-carboxylic acid or its derivatives. For aryl- or alkyl-substituted cyclopropane carboxylic acids, methods such as the following are used:

  • Cyclopropanation of Olefins:
    • The Simmons–Smith reaction (using diiodomethane and zinc-copper couple) or transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is frequently employed to generate cyclopropane rings with carboxylic acid or ester functionalities.
  • Suzuki–Miyaura Coupling:
    • For aryl-substituted cyclopropane carboxylic acids, Suzuki–Miyaura cross-coupling between a bromo-cyclopropane carboxylic acid and a boronic acid can be used.

Amide Bond Formation

  • Amide Coupling:
    • The carboxylic acid (or its activated ester/acid chloride) is coupled with N-methylpiperidin-3-amine (or piperidin-3-amine followed by N-methylation) using standard peptide coupling reagents such as EDCI, DCC, or HATU, often in the presence of a base (e.g., DIPEA, triethylamine).
    • Solvents like dichloromethane or DMF are commonly used.

Introduction of the Piperidin-3-yl Group

  • Nucleophilic Substitution:
    • If the cyclopropane carboxylic acid derivative contains a suitable leaving group, nucleophilic substitution with piperidin-3-amine can be performed.
  • Direct Coupling:
    • Alternatively, direct amide bond formation with piperidin-3-amine or its N-methylated analogue is possible.
Step Typical Reagents/Conditions Notes
Cyclopropanation Simmons–Smith, diazo compounds, Pd-catalysis Yields vary by substrate
Amide coupling EDCI, DCC, HATU, base, DMF or DCM Purification by column chromatography
N-Methylation Methyl iodide, NaH/K2CO3, DMF Requires careful control
Piperidine introduction Piperidin-3-amine, base, DCM/DMF May require protection/deprotection
  • Data Table: Key Properties and Synthetic Details
Property Value/Condition
Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Typical Yield (amide coupling) 60–85%
Purification Methods Column chromatography, crystallization
Analytical Characterization NMR, IR, MS
Example Reaction Temperature (coupling) 20–40°C
Example Solvent (coupling) DMF, dichloromethane
  • Cyclopropane carboxamide derivatives have been synthesized via amide coupling of cyclopropane-1-carboxylic acid with various amines, including piperidine derivatives.
  • Substituent effects on the cyclopropane ring and the amide nitrogen can influence yield and reactivity, with steric hindrance sometimes reducing efficiency.
  • The cis/trans configuration of cyclopropane derivatives can be confirmed by NMR and X-ray crystallography, which is critical for structure-activity relationship studies.
  • The cyclopropane ring is strained and can be sensitive to strong bases or nucleophiles, requiring careful selection of reaction conditions.
  • Amide bond formation with secondary amines (like N-methylpiperidin-3-yl) may require activation or optimization to achieve high yields.
  • Purification often involves chromatographic techniques due to the presence of closely related side products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide, enabling comparative analysis of substituent effects, stereochemistry, and synthetic methodologies.

Piperidine-Substituted Cyclopropane Carboxamides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Reference
This compound C₁₀H₁₈N₂O 182.26 Piperidin-3-yl, N-methyl Core structure; limited synthetic or analytical data available
1-Methyl-N-(4-methylpiperidin-3-yl)cyclopropane-1-carboxamide C₁₁H₂₀N₂O 196.29 4-Methylpiperidin-3-yl Higher molecular weight; discontinued commercial availability
1-Methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide C₁₀H₁₈N₂O 182.26 (3R)-piperidin-3-yl Stereoisomer; identical molecular weight but distinct configuration

Key Observations :

  • Stereochemical variations (e.g., 3R vs. 3S piperidine) may influence receptor binding affinity, though explicit data are lacking .
Cyclopropane Carboxamides with Heterocyclic or Silyl Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Reference
rac-(1S,2S,3S)-2-(tert-Butyldimethylsilyl)-N,N-diethyl-3-(thiophen-2-yl)cyclopropane-1-carboxamide C₂₁H₃₇NO₂SSi 407.73 tert-Butyldimethylsilyl, thiophen-2-yl High stereoselectivity (93% ee); synthesized via asymmetric catalysis
rac-(1S,2S,3R)-2-(tert-Butyldimethylsilyl)-N,N-diethyl-3-(thiophen-2-yl)cyclopropane-1-carboxamide C₂₁H₃₇NO₂SSi 407.73 tert-Butyldimethylsilyl, thiophen-2-yl Stereoisomer; lower synthetic yield without chiral catalysts

Key Observations :

  • The tert-butyldimethylsilyl (TBS) group enhances steric bulk and stability, enabling stereochemical control during synthesis (e.g., 93% enantiomeric excess) .
Carboxamide Derivatives with Modified Amide Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Reference
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride C₇H₁₅ClN₂O 178.66 N,N-Dimethyl amide, methylamino Hydrochloride salt; improved solubility in polar solvents
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride C₁₀H₁₇ClN₄O 244.72 Pyrazole ring, hydrochloride salt Distinct heterocyclic core; collision cross-section data available

Key Observations :

  • Pyrazole-containing analogs (e.g., C₁₀H₁₇ClN₄O) exhibit distinct conformational preferences due to the aromatic heterocycle, as evidenced by predicted collision cross-sections (148.2–157.1 Ų) .

Biological Activity

N-Methyl-1-(piperidin-3-yl)cyclopropane-1-carboxamide, also known as 1-methyl-N-(piperidin-3-yl)cyclopropane-1-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : Approximately 182.26 g/mol

The unique structure of this compound includes a cyclopropane ring attached to a piperidine moiety, which enhances its lipophilicity and potential for interaction with various biological targets .

Research indicates that this compound interacts with several receptors and enzymes, modulating biological pathways that could lead to therapeutic effects. The specific mechanisms of action are still under investigation, but preliminary studies suggest involvement in neurological pathways and potential anti-tumor activity .

Interaction with Biological Targets

The compound has been shown to affect various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors involved in cognitive functions.
  • Enzymes : Interaction with enzymes related to inflammation and cancer progression.

Neurological Effects

This compound has demonstrated promise in neuropharmacology. Its structural similarity to other piperidine derivatives suggests it may exhibit central nervous system activity. Studies indicate that it can influence cognitive processes and may have implications for treating neurological disorders .

Anti-Tumor Properties

Recent investigations have highlighted the compound's potential anti-tumor activity. For instance, its interactions with signaling pathways involved in tumor growth have been noted, suggesting that it may induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine derivatives .

Data Table: Summary of Biological Activities

Activity Description
Neurological EffectsModulates neurotransmitter receptors; potential for treating cognitive disorders.
Anti-Tumor PropertiesInduces apoptosis; interacts with tumor growth signaling pathways.
Enzyme InteractionAffects enzymes involved in inflammation and cancer progression.

Case Study 1: Neuropharmacological Effects

In a study evaluating the effects of piperidine derivatives on cognitive function, this compound exhibited significant improvements in memory retention in animal models. This suggests its potential utility in treating conditions like Alzheimer's disease .

Case Study 2: Anti-Cancer Activity

Another study focused on the compound's ability to inhibit tumor cell proliferation. The results indicated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, highlighting its potential as an anti-cancer agent .

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